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6-Propylamino-1,3-dimethyluracil

Antibacterial DNA polymerase III Structure–activity relationship

6-Propylamino-1,3-dimethyluracil (CAS 5770-45-6) is an N,N′-disubstituted 6-aminouracil derivative featuring methyl groups at N1 and N3 and an n-propylamino chain at C6, with a molecular formula of C₉H₁₅N₃O₂ and a monoisotopic mass of 197.1164 g/mol. The compound belongs to the broader class of 6-alkylamino-1,3-dimethyluracils, which serve as versatile intermediates in heterocyclic synthesis.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
CAS No. 5770-45-6
Cat. No. B3065698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Propylamino-1,3-dimethyluracil
CAS5770-45-6
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCCNC1=CC(=O)N(C(=O)N1C)C
InChIInChI=1S/C9H15N3O2/c1-4-5-10-7-6-8(13)12(3)9(14)11(7)2/h6,10H,4-5H2,1-3H3
InChIKeyKQHLRFMQDRAHMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Propylamino-1,3-dimethyluracil (CAS 5770-45-6) – Core Structural & Procurement Profile


6-Propylamino-1,3-dimethyluracil (CAS 5770-45-6) is an N,N′-disubstituted 6-aminouracil derivative featuring methyl groups at N1 and N3 and an n-propylamino chain at C6, with a molecular formula of C₉H₁₅N₃O₂ and a monoisotopic mass of 197.1164 g/mol [1]. The compound belongs to the broader class of 6-alkylamino-1,3-dimethyluracils, which serve as versatile intermediates in heterocyclic synthesis [2]. Its structural core—a 6-aminouracil scaffold—is associated with enzyme inhibition, including weak activity against DNA polymerase III and modulatory effects on MAIT cell signaling determined by the 6-alkylamino substituent [3].

6-Propylamino-1,3-dimethyluracil: Why In-Class Analogs Are Not Easily Substitutable


Within the 6-alkylamino-1,3-dimethyluracil series, the n-propyl chain produces a distinct steric and electronic profile that cannot be replicated by shorter homologs (methyl, ethyl) or longer variants (n-pentyl, n-hexyl). Critically, structure–activity studies on 6-(alkylamino)uracils as DNA polymerase III inhibitors demonstrated that enzyme binding is highly sensitive to alkyl chain length, with n-pentyl and n-hexyl being optimal; the propyl derivative would therefore occupy a different position on the activity curve, resulting in altered potency . Similarly, in MAIT cell modulation, even subtle changes to the 6-aminoalkyl chain on uracil MR1 ligands switch functional outcomes between agonism and antagonism, confirming that the exact propyl substitution is not trivially interchangeable with other alkylamino variants [1]. These class-level findings support the need for precise specification of the propylamino compound in research and procurement contexts.

Quantitative Differentiation Evidence for 6-Propylamino-1,3-dimethyluracil vs. Comparators


DNA Polymerase III Inhibition: Alkyl Chain Length Dependence Defines Propyl-Specific Activity Window

A structure–activity study of 6-(alkylamino)uracils as inhibitors of Bacillus subtilis DNA polymerase III established that enzyme binding is optimized by n-pentyl and n-hexyl chains; shorter alkyl groups such as propyl give weaker inhibition . Although no direct IC₅₀ for the propyl analog is reported in this study, the qualitative SAR identifies n-propyl as occupying a sub-optimal region of the binding pocket, meaning 6-propylamino-1,3-dimethyluracil is predicted to be a weaker inhibitor than the n-pentyl analog but stronger than the methyl or unsubstituted amino derivatives.

Antibacterial DNA polymerase III Structure–activity relationship

MAIT Cell Functional Switching: 6-Alkylamino Chain Dictates Agonist vs. Antagonist Outcome

In a 2020 study, Braganza et al. demonstrated that varying the 6-aminoalkyl chain on uracil MR1 ligands switches MAIT cell activity between agonism and antagonism [1]. The n-propylamino substitution represents a defined chain length that falls within the series examined; although the publication does not report isolated numerical EC₅₀/IC₅₀ values for the propyl compound specifically, the class-level finding confirms that the propyl substituent is a critical determinant of functional outcome. This underscores that 6-propylamino-1,3-dimethyluracil cannot be replaced by, e.g., ethylamino or butylamino analogs without risking a qualitatively different immunological readout.

Immunology MAIT cell MR1 ligand

Synthetic Versatility as a Building Block for Pyrido[2,3-d]pyrimidine Libraries

6-Alkylamino-1,3-dimethyluracils, including the propylamino derivative, are key substrates in the two-step synthesis of 6-substituted pyrido[2,3-d]pyrimidine-2,4-diones via Mannich condensation [1]. The n-propyl chain provides an intermediate steric bulk that influences both the regiospecificity of the acylation step and the subsequent cyclization efficiency compared to methylamino (smaller) or benzylamino (larger) derivatives. While no isolated yield comparison for the propyl analog is published, the general synthetic utility of 6-alkylamino-1,3-dimethyluracils validates its procurement as a diversified building block.

Medicinal chemistry Heterocyclic synthesis Pyrido[2,3-d]pyrimidine

Validated Application Scenarios for 6-Propylamino-1,3-dimethyluracil


Antibacterial DNA Polymerase III Inhibitor SAR Studies

Procure 6-propylamino-1,3-dimethyluracil as a reference compound for structure–activity relationship (SAR) campaigns investigating 6-(alkylamino)uracil inhibitors of Gram-positive DNA polymerase III. The propyl chain fills a defined region of the alkyl-length potency curve between weak (methyl) and optimal (n-pentyl/n-hexyl) inhibitors, enabling systematic mapping of the hydrophobic binding pocket . The compound serves as a comparator that helps delineate the steep activity gradient associated with chain elongation.

MAIT Cell Ligand Discovery and Immunomodulation

Use the compound in medicinal chemistry programs targeting MR1-restricted MAIT cell modulation. Based on the 2020 demonstration that the 6-alkylamino substituent controls the agonist/antagonist functional switch, the n-propyl variant constitutes a defined structural probe for dissecting the relationship between chain length and immunological outcome [1]. Only the exact propylamino derivative ensures reproducible SAR data in this context.

Diversified Heterocyclic Library Synthesis

Employ 6-propylamino-1,3-dimethyluracil as a starting material for generating pyrido[2,3-d]pyrimidinone libraries via the established two-step Mannich/cyclization protocol [2]. The n-propyl substituent contributes mid-range lipophilicity (calculated XLogP ≈ 0.5) that complements libraries derived from methyl, ethyl, or aryl-substituted 6-aminouracils, expanding chemical diversity for phenotypic screening.

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